molecular formula C15H15NO6S2 B2919326 Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941888-98-8

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2919326
CAS No.: 941888-98-8
M. Wt: 369.41
InChI Key: XCVRCDDYZXGXGB-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a thiophene-based sulfonamide derivative featuring an ethoxycarbonyl-protected phenyl group at the sulfamoyl position. This compound is synthesized via a multi-step route involving lithiation of methyl 3-(ethoxycarbonylamino)thiophene-2-carboxylate with LDA (lithium diisopropylamide), followed by formylation with DMF and subsequent functionalization . The ethoxycarbonyl group enhances stability under basic and reducing conditions compared to bulkier alternatives like BOC (tert-butoxycarbonyl), making it advantageous for synthetic applications requiring mild reaction conditions .

Structurally, the compound combines a thiophene-2-carboxylate core with a sulfamoyl bridge linked to a substituted phenyl ring. This design is common in pharmaceutical intermediates and enzyme inhibitors, particularly in studies targeting bacterial cystathionine γ-lyase or PPARβ/δ receptors .

Properties

IUPAC Name

methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-5-4-6-11(9-10)16-24(19,20)12-7-8-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRCDDYZXGXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where a suitable sulfonating agent reacts with the thiophene derivative.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and sulfamoyl groups can be reduced to their corresponding alcohols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives are widely explored for their pharmacological and synthetic utility. Below is a detailed comparison of methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiophene-2-Carboxylate Derivatives

Compound Name Key Substituents Biological Activity/Application Key Properties Reference
This compound 3-(Ethoxycarbonyl)phenyl sulfamoyl Antibiotic enhancer, enzyme inhibitor Enhanced stability under basic conditions; CAS data not explicitly provided
GSK0660 (Methyl 3-{[2-methoxy-4-(phenylamino)phenyl]sulfamoyl}thiophene-2-carboxylate) 2-Methoxy-4-(phenylamino)phenyl sulfamoyl PPARδ antagonist IC₅₀ = 200 nM for PPARδ; molecular weight = 418.48 g/mol
ST247 (Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) 4-(Hexylamino)-2-methoxyphenyl sulfamoyl PPARδ antagonist Improved pharmacokinetics over GSK0660; molecular weight = 441.56 g/mol
Methyl 3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylate Morpholin-4-ylsulfamoyl Intermediate for tenoxicam derivatives Higher solubility due to morpholine group; CAS 106820-63-7
Methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate 5-(Bromomethyl), 3-(ethoxycarbonyl)amino Precursor for indole/indazole-based CSE inhibitors Reactive bromomethyl group enables further functionalization
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-Bromo, 4-cyano, 5-(ethoxycarbonylmethylsulfanyl) Intermediate for thienothienopyrimidines Planar structure with hydrogen-bonding motifs; monoclinic crystal system

Key Findings from Comparative Analysis

Substituent Impact on Stability and Reactivity :

  • The ethoxycarbonyl group in the target compound offers superior stability compared to BOC-protected analogs, as demonstrated in lithiation reactions .
  • Morpholinyl or methoxycarbonylmethyl substituents (e.g., CAS 106820-63-7) increase solubility but may reduce metabolic stability due to esterase susceptibility .

Pharmacological Activity: PPARβ/δ antagonists like GSK0660 and ST247 differ in substituents on the phenyl ring (phenylamino vs. hexylamino), leading to variations in receptor affinity and pharmacokinetics. ST247’s hexylamino group improves bioavailability over GSK0660’s phenylamino moiety . The target compound’s ethoxycarbonylphenyl group may enhance membrane permeability compared to hydrophilic morpholinyl derivatives, though this requires empirical validation .

Synthetic Utility: Bromomethyl-substituted analogs (e.g., methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate) serve as versatile intermediates for coupling with indole/indazole moieties in antibiotic enhancers . Sulfamoyl-linked triazine derivatives (e.g., methyl 3-{[(4-hydroxy-6-methyltriazin-2-yl)carbamoyl]sulfamoyl}thiophene-2-carboxylate) exhibit herbicidal activity, highlighting the scaffold’s adaptability across applications .

Contradictions and Limitations

  • While ethoxycarbonyl groups improve stability in basic conditions , they may hydrolyze more readily than methoxycarbonyl derivatives under acidic or enzymatic conditions .
  • Structural data for the target compound (e.g., crystal structure, exact CAS) remain unspecified in the provided evidence, limiting direct property comparisons.

Biological Activity

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate (CAS Number: 941888-83-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15NO6S2C_{15}H_{15}NO_{6}S_{2} with a molecular weight of 359.41 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties, making it a valuable scaffold in drug design.

PropertyValue
Molecular FormulaC15H15NO6S2
Molecular Weight359.41 g/mol
CAS Number941888-83-1
DensityNot available
Melting PointNot available

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonamide group within the compound is crucial for its antibacterial mechanism, likely inhibiting bacterial dihydropteroate synthase, an enzyme vital for folate synthesis.

Antiviral Activity

In studies focused on antiviral applications, compounds similar to this compound have shown potential against viruses such as HIV and HCV. The presence of the thiophene moiety enhances the interaction with viral proteins, potentially leading to inhibition of viral replication.

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus offering therapeutic potential in conditions like rheumatoid arthritis and asthma.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Bioorganic & Medicinal Chemistry evaluated various thiophene derivatives for antibacterial activity. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Antiviral Evaluation : In another study focusing on HIV inhibitors, this compound was tested alongside other thiophene derivatives. The results showed promising antiviral activity, suggesting that modifications to the thiophene core could enhance efficacy against viral targets .
  • Inflammatory Response : A recent investigation assessed the anti-inflammatory effects of various sulfamoyl-containing compounds. This compound was noted for its ability to reduce TNF-alpha levels in vitro, implicating it as a candidate for further development in anti-inflammatory therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate?

Methodological Answer: The synthesis of sulfamoyl-linked thiophene carboxylates typically involves coupling a sulfamoyl chloride intermediate with a thiophene carboxylate precursor. For analogous compounds (e.g., methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate), key steps include:

  • Sulfamoylation: Reacting 3-aminothiophene-2-carboxylate derivatives with sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
  • Esterification: Protecting carboxylic acid groups via methoxycarbonyl or ethoxycarbonyl moieties using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents .
  • Purification: Column chromatography or recrystallization to isolate the product, followed by validation via NMR and HPLC .

Table 1: Key Reaction Parameters for Sulfamoyl-Thiophene Synthesis

StepReagents/ConditionsYield (%)Purity Validation
SulfamoylationSulfamoyl chloride, Et₃N, THF, 0–25°C60–75TLC, NMR
EsterificationDCC/DMAP, dry CH₂Cl₂, reflux50–65HPLC (>95%)

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the sulfamoyl group typically appears as a singlet in ¹H NMR (δ 3.1–3.3 ppm), while thiophene protons resonate between δ 6.8–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with methanol/water gradients (e.g., 30% → 100% methanol) to assess purity (>95%) .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .

Note: Contaminants like unreacted sulfamoyl chloride or residual solvents (e.g., THF) require GC-MS analysis .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles (specific target organ toxicity, respiratory system) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

  • Modify Substituents: Vary the ethoxycarbonyl group (e.g., replace with methoxy or trifluoromethyl) to assess impact on bioactivity. For example, herbicidal analogs (e.g., thifensulfuron-methyl) show enhanced activity with electron-withdrawing groups on the phenyl ring .
  • Assay Design: Test inhibition of target enzymes (e.g., acetolactate synthase for herbicides) using enzyme kinetics (Km/Vmax) and IC₅₀ measurements .

Table 2: SAR Trends in Sulfamoyl-Thiophene Derivatives

SubstituentBiological ActivityMechanism Insight
EthoxycarbonylModerate herbicidal activitySteric hindrance reduces binding affinity
TrifluoromethylHigh potencyEnhanced electron-withdrawing effects

Q. How can contradictory data on mechanism of action be resolved?

Methodological Answer:

  • Multi-Omics Approaches: Combine transcriptomics and proteomics to identify downstream targets. For example, conflicting reports on neurobiological activity (e.g., ion channel modulation vs. enzyme inhibition) require CRISPR-Cas9 knockout models to validate pathways .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proposed targets (e.g., tyrosine phosphatase 1B for diabetes research) .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization: Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility and reduced byproducts .
  • Flow Chemistry: Implement continuous-flow reactors to improve reaction control and scalability (reported yield increase from 50% to 75% in thiophene derivatives) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

  • Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, ester groups hydrolyze rapidly at pH > 8, requiring buffered solutions (pH 6–7) during biological assays .
  • Storage Recommendations: Store at –20°C under nitrogen to prevent oxidation of the sulfamoyl group .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological targets?

Methodological Answer:

  • Orthogonal Assays: Validate antifungal activity claims (e.g., Candida albicans inhibition) using both broth microdilution (CLSI M27) and agar diffusion methods .
  • Meta-Analysis: Compare datasets from PubChem, patents, and peer-reviewed studies to identify consensus targets (e.g., kinase inhibition vs. membrane disruption) .

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